Differential Anticancer Activity: 2-Amino-4-phenylfuran-3-carbonitrile Exhibits 2.1-Fold Higher Cytotoxicity in Breast Cancer Cells Versus Colorectal Cancer Cells
2-Amino-4-phenylfuran-3-carbonitrile demonstrates cell line-dependent differential cytotoxicity. Against MDA-MB231 breast cancer cells, the compound exhibited an IC₅₀ value of 6.9 μg/mL, whereas against LOVO colorectal cancer cells the IC₅₀ was 14.6 μg/mL [1]. This represents a 2.1-fold greater potency in the breast cancer cell line relative to the colorectal line. In contrast, its positional isomer 2-amino-5-phenylfuran-3-carbonitrile has not been reported with measurable anticancer cytotoxicity in peer-reviewed literature; instead, its documented biological activity is limited to approximately 25% inhibition of FANCD2 ubiquitination at unspecified concentration in enzyme assays [2].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 6.9 μg/mL (MDA-MB231); 14.6 μg/mL (LOVO) |
| Comparator Or Baseline | 2-Amino-5-phenylfuran-3-carbonitrile: no reported anticancer IC₅₀; ≈25% FANCD2 ubiquitination inhibition |
| Quantified Difference | 2.1-fold differential between breast and colorectal lines; target compound shows documented anticancer activity absent in 5-phenyl isomer |
| Conditions | MDA-MB231 breast cancer cell line; LOVO colorectal cancer cell line; in vitro cytotoxicity assay |
Why This Matters
Researchers requiring a furan-3-carbonitrile scaffold with documented anticancer activity should prioritize the 4-phenyl isomer, as the 5-phenyl isomer lacks validated cytotoxicity data in cancer models.
- [1] INIS Repository Search, RN:47099930. Anticancer screening against MDA-MB231 (breast) and LOVO (colorectal) cancer cell lines: IC₅₀ = 6.9 μg/mL and 14.6 μg/mL, respectively. View Source
- [2] BRENDA Enzyme Database. 2-amino-5-phenylfuran-3-carbonitrile (CAS 14742-32-6). Approximately 25% inhibition of FANCD2 ubiquitination (EC 2.3.2.23). View Source
